molecular formula C12H8N4O3 B190083 6-(4-Nitrophenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one CAS No. 187724-89-6

6-(4-Nitrophenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

Cat. No. B190083
M. Wt: 256.22 g/mol
InChI Key: AWFOZCHHTUUXAI-UHFFFAOYSA-N
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Description

6-(4-Nitrophenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one, also known as NPP-7, is a potent and selective inhibitor of the protein kinase B-Raf. It has been studied extensively for its potential therapeutic applications in cancer treatment. In

Mechanism Of Action

6-(4-Nitrophenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one inhibits the protein kinase B-Raf, which plays a crucial role in the MAPK/ERK signaling pathway. This pathway is involved in cell proliferation, differentiation, and survival. By inhibiting B-Raf, 6-(4-Nitrophenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one disrupts this pathway, leading to cell cycle arrest and apoptosis in cancer cells.

Biochemical And Physiological Effects

6-(4-Nitrophenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one has been shown to have a high degree of selectivity for B-Raf over other kinases, reducing the potential for off-target effects. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, 6-(4-Nitrophenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one has been shown to inhibit tumor growth and metastasis, and to enhance the efficacy of other cancer treatments.

Advantages And Limitations For Lab Experiments

6-(4-Nitrophenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one has several advantages for lab experiments, including its high degree of selectivity for B-Raf, its favorable pharmacokinetic profile, and its ability to enhance the efficacy of other cancer treatments. However, there are also some limitations to its use in lab experiments, including its potential toxicity and the need for further studies to determine its optimal dosing and administration.

Future Directions

There are several potential future directions for research on 6-(4-Nitrophenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one. One area of focus could be the development of more potent and selective inhibitors of B-Raf. Another area of focus could be the identification of biomarkers that could predict response to 6-(4-Nitrophenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one treatment. Additionally, further studies are needed to determine the optimal dosing and administration of 6-(4-Nitrophenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one, as well as its potential use in combination with other cancer treatments.

Synthesis Methods

The synthesis of 6-(4-Nitrophenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one involves a multi-step process starting from commercially available starting materials. The first step involves the reaction of 2,4-dichloro-5-nitropyrimidine with 4-nitrophenylhydrazine to form 6-(4-nitrophenyl)pyrimidine-2,4-diamine. The second step involves the reaction of this compound with ethyl acetoacetate to form 6-(4-nitrophenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one. The final product is obtained after purification and characterization using various spectroscopic techniques.

Scientific Research Applications

6-(4-Nitrophenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, particularly in melanoma and colorectal cancer. 6-(4-Nitrophenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.

properties

CAS RN

187724-89-6

Product Name

6-(4-Nitrophenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

Molecular Formula

C12H8N4O3

Molecular Weight

256.22 g/mol

IUPAC Name

6-(4-nitrophenyl)-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C12H8N4O3/c17-12-9-5-10(15-11(9)13-6-14-12)7-1-3-8(4-2-7)16(18)19/h1-6H,(H2,13,14,15,17)

InChI Key

AWFOZCHHTUUXAI-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=CC3=C(N2)NC=NC3=O)[N+](=O)[O-]

SMILES

C1=CC(=CC=C1C2=CC3=C(N2)NC=NC3=O)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(N2)NC=NC3=O)[N+](=O)[O-]

synonyms

4H-Pyrrolo[2,3-d]pyriMidin-4-one, 3,7-dihydro-6-(4-nitrophenyl)-

Origin of Product

United States

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